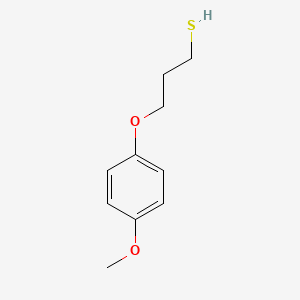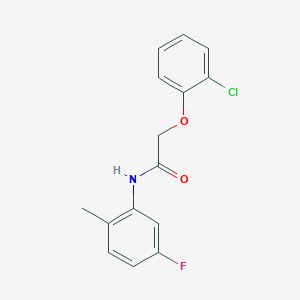![molecular formula C16H17BrN2O6S B5036677 N-[4-(aminosulfonyl)phenyl]-2-bromo-3,4,5-trimethoxybenzamide](/img/structure/B5036677.png)
N-[4-(aminosulfonyl)phenyl]-2-bromo-3,4,5-trimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(aminosulfonyl)phenyl]-2-bromo-3,4,5-trimethoxybenzamide (ABTM) is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. ABTM belongs to the class of benzamide derivatives and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
Mécanisme D'action
The mechanism of action of N-[4-(aminosulfonyl)phenyl]-2-bromo-3,4,5-trimethoxybenzamide is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, a process that is necessary for cell division. N-[4-(aminosulfonyl)phenyl]-2-bromo-3,4,5-trimethoxybenzamide has been shown to bind to the colchicine-binding site on tubulin, thereby preventing the formation of microtubules and disrupting the cell cycle. This leads to the induction of apoptosis in cancer cells.
Biochemical and physiological effects:
N-[4-(aminosulfonyl)phenyl]-2-bromo-3,4,5-trimethoxybenzamide has been shown to have significant biochemical and physiological effects. In addition to its cytotoxic activity against cancer cells, N-[4-(aminosulfonyl)phenyl]-2-bromo-3,4,5-trimethoxybenzamide has been found to inhibit the proliferation of endothelial cells, which play a crucial role in angiogenesis, the formation of new blood vessels. N-[4-(aminosulfonyl)phenyl]-2-bromo-3,4,5-trimethoxybenzamide has also been shown to inhibit the activity of matrix metalloproteinases, enzymes that are involved in the degradation of extracellular matrix proteins and play a role in cancer invasion and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(aminosulfonyl)phenyl]-2-bromo-3,4,5-trimethoxybenzamide has several advantages for laboratory experiments. It is a relatively stable compound that can be synthesized in high purity. It exhibits potent cytotoxic activity against cancer cells and has been shown to be effective against a variety of cancer cell lines. However, there are also some limitations to using N-[4-(aminosulfonyl)phenyl]-2-bromo-3,4,5-trimethoxybenzamide in lab experiments. It has low solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for research on N-[4-(aminosulfonyl)phenyl]-2-bromo-3,4,5-trimethoxybenzamide. One area of interest is the development of new synthetic methods for N-[4-(aminosulfonyl)phenyl]-2-bromo-3,4,5-trimethoxybenzamide that can improve its solubility and bioavailability. Another area of research is the exploration of N-[4-(aminosulfonyl)phenyl]-2-bromo-3,4,5-trimethoxybenzamide's potential as a diagnostic tool for cancer imaging. Additionally, further studies are needed to fully understand the mechanism of action of N-[4-(aminosulfonyl)phenyl]-2-bromo-3,4,5-trimethoxybenzamide and its potential applications in cancer therapy.
Méthodes De Synthèse
The synthesis of N-[4-(aminosulfonyl)phenyl]-2-bromo-3,4,5-trimethoxybenzamide involves the reaction of 2-bromo-3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-(4-aminosulfonylphenyl) acetamide in the presence of a base such as triethylamine to yield N-[4-(aminosulfonyl)phenyl]-2-bromo-3,4,5-trimethoxybenzamide. The purity of the compound can be confirmed using analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
N-[4-(aminosulfonyl)phenyl]-2-bromo-3,4,5-trimethoxybenzamide has been studied for its potential therapeutic applications, particularly in the treatment of cancer. Studies have shown that N-[4-(aminosulfonyl)phenyl]-2-bromo-3,4,5-trimethoxybenzamide exhibits cytotoxic activity against various cancer cell lines, including breast, colon, and lung cancer cells. N-[4-(aminosulfonyl)phenyl]-2-bromo-3,4,5-trimethoxybenzamide has also been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. Additionally, N-[4-(aminosulfonyl)phenyl]-2-bromo-3,4,5-trimethoxybenzamide has been studied for its potential use as a diagnostic tool for cancer imaging.
Propriétés
IUPAC Name |
2-bromo-3,4,5-trimethoxy-N-(4-sulfamoylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O6S/c1-23-12-8-11(13(17)15(25-3)14(12)24-2)16(20)19-9-4-6-10(7-5-9)26(18,21)22/h4-8H,1-3H3,(H,19,20)(H2,18,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXQQGHKYYNOOOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)Br)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 7-methyl-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5036609.png)
![(2R*,6S*)-4-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2,6-dimethylmorpholine](/img/structure/B5036612.png)
![1-benzyl-4-[2-(2,4-dimethoxyphenyl)-1-methylethyl]piperazine](/img/structure/B5036614.png)
![N~1~-[2-(4-chlorophenyl)ethyl]-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5036616.png)


![2,4-di-tert-butyl-6-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5036650.png)
![3-methoxy-N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylpropanamide](/img/structure/B5036655.png)
![2-(dibenzo[b,d]furan-3-ylamino)-2-phenyl-1H-indene-1,3(2H)-dione](/img/structure/B5036660.png)
![2-(4-chlorobenzyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5036675.png)
![2-(4-bromophenyl)-4-hydroxy-3,3-dimethyl-1,4-diazaspiro[4.5]dec-1-en-6-one 1-oxide](/img/structure/B5036681.png)
![2-(4-ethyl-5-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B5036686.png)
![N-[(4-bromo-2-thienyl)methyl]-N,1-dimethyl-4-piperidinamine](/img/structure/B5036690.png)